coenzyme B(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

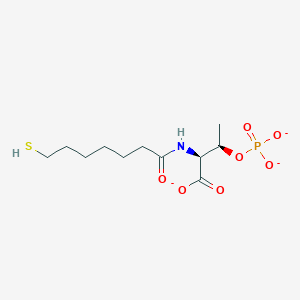

Coenzyme B(3-) is trianion of coenzyme B. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a coenzyme B.

Applications De Recherche Scientifique

Biochemical Role

Coenzyme B(3-) exists primarily in two forms: nicotinic acid and nicotinamide. These forms are precursors to the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate derivative (NADP), which are essential for various biological functions.

- Energy Production : NAD and NADP are vital for oxidative phosphorylation, contributing to ATP production through cellular respiration .

- Cell Signaling : These coenzymes also participate in non-redox signaling pathways, influencing gene expression, DNA repair, and apoptosis .

Neuroprotection

Coenzyme B(3-) has shown promising neuroprotective effects in various studies:

- Neurodegenerative Diseases : Research indicates that nicotinamide can mitigate neurotoxicity associated with conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It is believed to restore energy balance by replenishing NAD levels .

- Ischemic Injury : In models of ischemic brain injury, nicotinamide administration has been associated with improved neuronal recovery and mitochondrial function during re-oxygenation .

Cardiovascular Health

While niacin is often used to manage cholesterol levels, recent studies have raised concerns about excessive intake from fortified foods potentially increasing cardiovascular risks:

- Inflammation : Excessive niacin can lead to the production of inflammatory metabolites that may damage blood vessels, highlighting the need for balanced dietary intake .

Vision Preservation

Studies have demonstrated that coenzyme B(3-) supplementation can protect against retinal ganglion cell damage:

- Oxidative Stress Reduction : In animal models of nonarteritic anterior ischemic optic neuropathy, vitamin B3 treatment significantly reduced oxidative stress markers and preserved visual function .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection in Alzheimer's Disease | Nicotinamide restored brain-derived neurotrophic factor levels in transgenic mouse models | Suggests potential for therapeutic use in cognitive decline prevention |

| Ischemic Brain Injury | Pre-treatment with nicotinamide improved ATP content and neuronal recovery post-injury | Supports use in acute ischemic events |

| Retinal Damage Prevention | Vitamin B3 reduced apoptotic cells in retinal damage models | Indicates protective role in vision-related disorders |

Analyse Des Réactions Chimiques

Methanogenesis Reaction Catalyzed by Methyl Coenzyme M Reductase

Coenzyme B(3-) (HS-CoB) facilitates methane generation through its reaction with methyl-coenzyme M (CH3-S-CoM):

Reaction Equation

CH3 S CoM+HS CoB→CH4+CoB S S CoM

Research Findings

-

Efficiency : Experimental studies comparing reactions with and without HS-CoB demonstrate that its presence significantly enhances the rate and consistency of C–S bond cleavage in CH3-S-CoM, optimizing methane yield .

-

Role of F430 : The nickel center in F430 stabilizes radical intermediates during the reaction, enabling selective methane release .

Fumarate Reductase-Catalyzed Reduction

Coenzyme B(3-) also participates in reducing fumarate to succinate alongside coenzyme M (HS-CoM):

Reaction Equation

HS CoM+HS CoB+Fumarate2−→Succinate2−+CoB S S CoM

Thermodynamic Insights

Chemical Identity

-

Charge : The 3- charge arises from deprotonation of the phosphate group (−2), threonine carboxylate (−1), and thiolate (−1) under physiological pH .

Reactivity Profile

-

Thiol Group : The –SH moiety in HS-CoB serves as the primary site for nucleophilic attack and electron donation.

-

Disulfide Formation : Oxidation of HS-CoB generates the heterodisulfide (CoB–S–S–CoM), a critical energy-conserving step in methanogens .

Comparative Analysis of Key Reactions

| Reaction | Substrates | Products | Enzyme Involved | Energy Outcome |

|---|---|---|---|---|

| Methanogenesis | CH3-S-CoM, HS-CoB | CH4, CoB-S-S-CoM | Methyl-CoM reductase | Exergonic (ΔG∘≈−45textkJmol) |

| Fumarate reduction | Fumarate, HS-CoB, HS-CoM | Succinate, CoB-S-S-CoM | Fumarate reductase | Exergonic (ΔG∘≈−30textkJmol) |

Research Advancements and Implications

-

Heterodisulfide Recycling : The CoB–S–S–CoM byproduct is regenerated to HS-CoB and HS-CoM via heterodisulfide reductase, completing the metabolic cycle .

-

Biotechnological Applications : Engineering methanogens for enhanced methane production leverages HS-CoB’s role in optimizing electron flux .

Coenzyme B(3-) exemplifies nature’s ingenuity in redox biochemistry, enabling survival of methanogens in energy-limited environments. Its dual role in methane release and energy conservation underscores its centrality in anaerobic ecosystems.

Propriétés

Formule moléculaire |

C11H19NO7PS-3 |

|---|---|

Poids moléculaire |

340.31 g/mol |

Nom IUPAC |

(2S,3R)-3-phosphonatooxy-2-(7-sulfanylheptanoylamino)butanoate |

InChI |

InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/p-3/t8-,10+/m1/s1 |

Clé InChI |

JBJSVEVEEGOEBZ-SCZZXKLOSA-K |

SMILES isomérique |

C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |

SMILES canonique |

CC(C(C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.